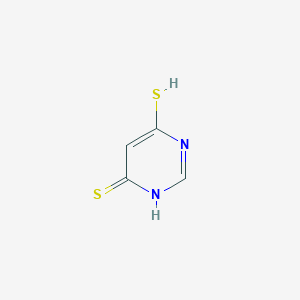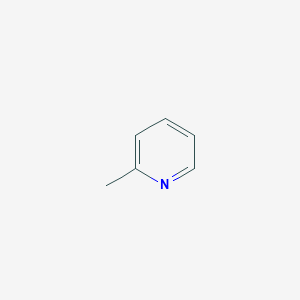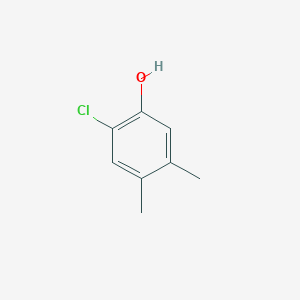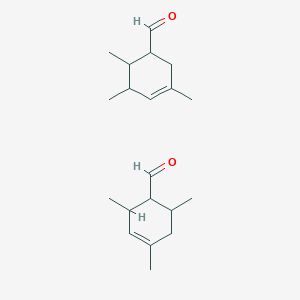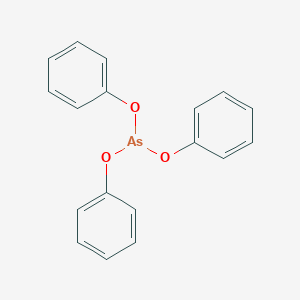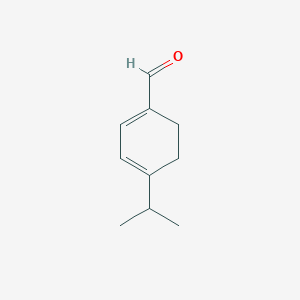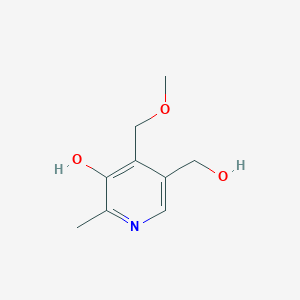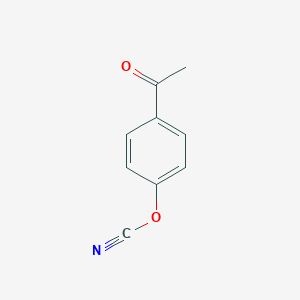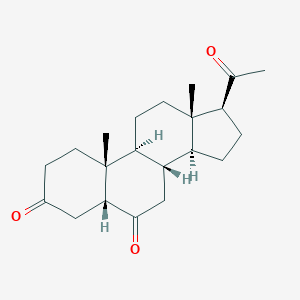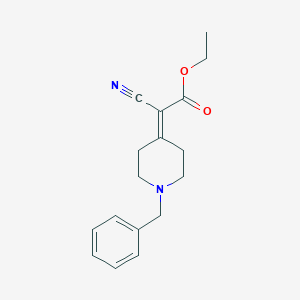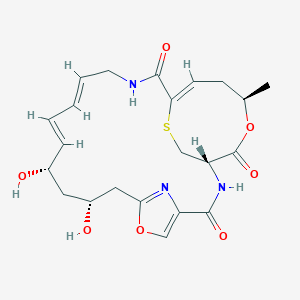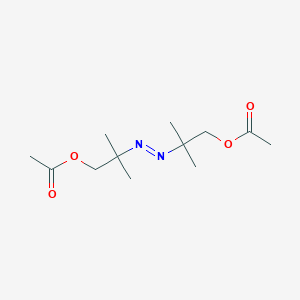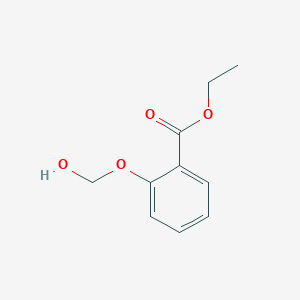![molecular formula C12H10N4 B075752 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-13-9](/img/structure/B75752.png)
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the cell. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and is a target for anti-cancer drugs.
Efectos Bioquímicos Y Fisiológicos
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs based on the compound for the treatment of various types of cancer. Additionally, the compound could be further studied for its potential applications in the treatment of viral infections, such as hepatitis C. Finally, the compound could be further studied to better understand its mechanism of action and to identify new molecular targets for drug development.
Aplicaciones Científicas De Investigación
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
Número CAS |
1501-13-9 |
|---|---|
Nombre del producto |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H3,13,14,15,16) |
Clave InChI |
NQKXWFXNLQYDHZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CN=C3C2=C(NC=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
Otros números CAS |
1501-13-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

